(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate)
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Overview
Description
(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate) is a complex organic compound that features a benzopyran ring system with a fluorine substituent, an ethanediol moiety, and a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate) typically involves multiple steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring system, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Substituent: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.
Attachment of the Ethanediol Moiety: The ethanediol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the ethanediol moiety.
Sulfonation: The final step involves the sulfonation of the compound using reagents like p-toluenesulfonyl chloride to attach the methylbenzenesulfonate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanediol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzopyran ring or the sulfonate group, potentially yielding various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanediol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorine atom can enhance binding affinity and selectivity towards biological targets.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure can be modified to optimize pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate) involves its interaction with specific molecular targets. The fluorine atom can enhance binding interactions with enzymes or receptors, while the benzopyran ring system can participate in π-π stacking interactions. The ethanediol moiety may form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound also contains a fluorine atom and is used in various chemical and biological applications.
Uniqueness
The uniqueness of (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate) lies in its combination of a fluorine-substituted benzopyran ring, an ethanediol moiety, and a sulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYHEPKRXGABEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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